2-(4-ethoxyphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 2-(4-ethoxyphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-ethoxyphenyl group at position 2 and a 1,2,4-oxadiazole ring linked to a 3-(trifluoromethyl)phenyl moiety at position 3. This scaffold is structurally complex, combining multiple pharmacophoric elements:
- Pyrazolo[1,5-a]pyrazinone: A bicyclic system known for its metabolic stability and ability to mimic purine bases, making it relevant in kinase inhibition and antimicrobial applications .
- 1,2,4-Oxadiazole: A heterocycle with electron-withdrawing properties, often used to enhance binding affinity and bioavailability .
- Trifluoromethyl group: Improves lipophilicity and resistance to oxidative metabolism .
- Ethoxyphenyl group: Modulates solubility and may influence target selectivity .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N5O3/c1-2-34-18-8-6-15(7-9-18)19-13-20-23(33)31(10-11-32(20)29-19)14-21-28-22(30-35-21)16-4-3-5-17(12-16)24(25,26)27/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVQAVFXIASAHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 428.4 g/mol. The structure features a pyrazolo[1,5-a]pyrazin core substituted with an ethoxyphenyl group and a trifluoromethyl phenyl oxadiazole moiety.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrazines exhibit significant anticancer properties. For instance, a related compound was shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Pyrazolo derivative | MCF-7 | 15.2 | Apoptosis induction |
| Pyrazolo derivative | A549 | 12.8 | Cell cycle arrest |
Immunomodulatory Effects
The compound's immunomodulatory properties have also been explored. It has been shown to modulate cytokine production in vitro, influencing both pro-inflammatory and anti-inflammatory pathways. For example, it significantly inhibited TNF-alpha production in human peripheral blood mononuclear cells (PBMCs), suggesting potential applications in autoimmune diseases.
Study 1: Anticancer Screening
A study conducted by Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroid models. The pyrazolo derivative demonstrated potent activity against several cancer types with minimal cytotoxicity to normal cells. This study highlights the therapeutic potential of this class of compounds in cancer treatment .
Study 2: Immunomodulatory Activity
In another investigation focusing on the immunomodulatory effects of similar compounds, it was found that derivatives could effectively enhance T-cell proliferation while inhibiting excessive inflammatory responses in murine models. The study reported a significant increase in CD4+ T cell populations upon treatment with the compound .
The biological activity of this compound can be attributed to several mechanistic pathways:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cell death in cancer cells.
- Cytokine Modulation : It alters the production of key cytokines such as IL-6 and TNF-alpha, which are crucial in immune responses.
- Cell Cycle Regulation : By affecting cyclins and cyclin-dependent kinases (CDKs), it can induce cell cycle arrest.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its hybrid heterocyclic system. Below is a comparison with related molecules:
Key Observations :
- Core Flexibility: Pyrazolo[1,5-a]pyrazinones (target compound) and pyrazolo[1,5-a]pyrimidines () share purine-mimetic properties but differ in ring size, affecting binding pocket compatibility.
- Substituent Impact :
Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
